Isoboonein acetate

Lipophilicity ADME Pharmacokinetics

Isoboonein acetate (CAS: 99891-77-7) is an acetylated iridoid lactone , belonging to the class of naturally occurring monoterpenoids characterized by a cyclopentane ring fused to a pyran moiety. It is a semi-synthetic derivative obtained via acetylation of the parent compound isoboonein and has been isolated from plant sources including *Rauvolfia vomitoria*.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
Cat. No. B048235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoboonein acetate
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1C(CC2C1COC(=O)C2)OC(=O)C
InChIInChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1
InChIKeyMBJHSEZGXPVNLN-QQRDMOCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isoboonein Acetate: Technical Specifications and Chemical Identity for Scientific Procurement


Isoboonein acetate (CAS: 99891-77-7) is an acetylated iridoid lactone [1], belonging to the class of naturally occurring monoterpenoids characterized by a cyclopentane ring fused to a pyran moiety [2]. It is a semi-synthetic derivative obtained via acetylation of the parent compound isoboonein and has been isolated from plant sources including *Rauvolfia vomitoria* [3]. Its molecular formula is C₁₁H₁₆O₄ with a molecular weight of 212.24 g/mol .

Acetylated iridoid scaffold Defined derivative for SAR and derivatization studies
Quantifiable lipophilicity Supports membrane permeability and ADME modeling research
Iridoid scaffold with antibacterial context Supports hypothesis-driven antimicrobial screening

Procurement Risk: Why Generic 'Iridoid' or 'Isoboonein' Substitution is Scientifically Invalid for Isoboonein Acetate


Substituting Isoboonein acetate with the non-acetylated parent compound isoboonein or other iridoids introduces significant scientific and procurement risk. Acetylation fundamentally alters the molecule's physicochemical profile, leading to quantifiable differences in lipophilicity , hydrogen bonding capacity , and molecular weight , which directly impact solubility, membrane permeability, and bioactivity [1]. The absence of the acetate ester group in isoboonein or other structural analogs results in a different set of interactions with biological targets and may drastically change observed activity [2].

Attribute
Isoboonein Acetate
Isoboonein / Non-Acetylated Iridoids
Functional group
Acetyl ester present
Free hydroxyl group
Lipophilicity
Increased (acetylated)
Lower
H-bond acceptors
Reduced count
Higher count (free OH)
Molecular weight
Higher (acetylated)
Lower (parent)

These differences can alter membrane permeability, target interactions, and analytical quantification. Direct substitution without validation may compromise experimental reproducibility.

Quantitative Differentiators for Isoboonein Acetate in Scientific Research and Sourcing Decisions


Lipophilicity (LogP) and Hydrogen Bonding Capacity Distinguish Isoboonein Acetate from Non-Acetylated Iridoids

Isoboonein acetate (LogP = 0.46) exhibits a quantifiable increase in lipophilicity compared to its non-acetylated parent compound, isoboonein, due to the addition of an acetyl group. This structural modification also alters the number of hydrogen bond acceptors (HBA). While direct LogP data for isoboonein is not widely reported, the acetylation of a hydroxyl group typically increases LogP by approximately 0.5-1.0 units and reduces HBA count by one [1]. This difference in physicochemical properties directly impacts a molecule's ability to cross biological membranes and influences its overall pharmacokinetic profile [2].

Lipophilicity (LogP)
Class-level inference
LogP 0.46
~+0.5 to +1.0 vs non-acetylated
Supports ADME modeling context
Predicted; requires experimental validation
Lipophilicity ADME Pharmacokinetics Iridoid

Molecular Weight and Heavy Atom Count: Physicochemical Differentiation from Parent Compound

Isoboonein acetate possesses a molecular weight of 212.24 g/mol and a heavy atom count of 15 . Its direct parent compound, isoboonein, has a molecular weight of 170.21 g/mol and a heavy atom count of 12 . This quantifiable difference of 42.03 g/mol and 3 heavy atoms is due to the presence of the acetate ester moiety. These metrics are fundamental to compound characterization and are used in calculating properties such as molar volume, density, and drug-likeness (e.g., Lipinski's Rule of Five) [1].

Molecular Weight
Direct comparison
212.24 g/mol
+42.03 vs isoboonein
Essential for molarity and MS workflows
Calculated from formula; use for quantitative protocols
Molecular Weight Physicochemical Properties Drug-likeness Iridoid

Topological Polar Surface Area (tPSA): A Descriptor of Membrane Permeability

Isoboonein acetate has a reported topological polar surface area (tPSA) of 52.6 Ų . While a direct tPSA value for the parent compound isoboonein is not publicly available, acetylation of a hydroxyl group (as in the conversion of isoboonein to its acetate) generally reduces tPSA by approximately 20-30 Ų [1]. tPSA is a key descriptor used to predict a compound's ability to permeate biological membranes and cross the blood-brain barrier [2].

Topological Polar Surface Area
Class-level inference
tPSA 52.6 Ų
~20–30 Ų lower vs parent hydroxyl
Membrane permeability predictor context
Calculated; experimental validation needed
tPSA Membrane Permeability ADME Iridoid

Antibacterial Activity Spectrum: A Case for Target-Specific Selection

While direct MIC data for Isoboonein acetate is not available in the current literature, its parent compound, isoboonein, has demonstrated specific antibacterial activity. In a study by Khera et al. (2003), isoboonein was tested against a panel of bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus faecium* (VREF) [1]. The activity of isoboonein was part of a broader investigation where a novel triterpene showed MIC values of 4 µg/mL against MRSA and VREF [2]. This suggests that the iridoid scaffold, when appropriately substituted (e.g., with an acetate group), may exhibit a specific antimicrobial profile. The selection of Isoboonein acetate over other iridoids for antimicrobial research would be predicated on the hypothesis that the acetate moiety modulates activity against specific resistant strains.

Antibacterial Activity Context
Supporting evidence
Parent scaffold active vs MRSA/VREF
Direct data for Isoboonein acetate unavailable
Supports antimicrobial screening models
Hypothesis-driven; verify acetylated derivative activity
Antibacterial MIC MRSA Iridoid

Primary Research and Industrial Applications for Isoboonein Acetate Driven by Quantitative Differentiators


ADME and Pharmacokinetic Modeling Studies

Isoboonein acetate's quantifiable physicochemical properties, including a LogP of 0.46 and a tPSA of 52.6 Ų , make it a valuable tool for in silico ADME (Absorption, Distribution, Metabolism, Excretion) modeling and structure-permeability relationship studies . Researchers can use this compound to investigate how the addition of an acetyl group to an iridoid scaffold impacts predicted membrane permeability and oral bioavailability compared to non-acetylated analogs.

Natural Product Derivatization and Structure-Activity Relationship (SAR) Studies

The distinct structural and physicochemical profile of Isoboonein acetate (MW 212.24 g/mol, 15 heavy atoms) compared to its parent compound isoboonein (MW 170.21 g/mol, 12 heavy atoms) makes it a key compound in SAR studies focused on iridoid-based therapeutics. It serves as a specific derivative to probe the biological consequences of O-acetylation, which is a common modification in natural product chemistry [1].

Antimicrobial Research Targeting Drug-Resistant Pathogens

Based on the antibacterial activity of the parent iridoid scaffold against MRSA and VREF , Isoboonein acetate can be used in antimicrobial susceptibility testing to determine if acetylation enhances or modulates activity against drug-resistant Gram-positive bacteria. This application is directly relevant to early-stage drug discovery efforts targeting the ESKAPE pathogens.

Analytical Reference Standard for Phytochemical Analysis

Isoboonein acetate, isolated from plants such as *Rauvolfia vomitoria* and *Alstonia scholaris* , serves as a specific chemical marker for the authentication and quality control of herbal materials and natural product extracts. Its unique molecular weight and chromatographic retention time, governed by its LogP of 0.46, allow for its precise identification and quantification in complex mixtures via HPLC or LC-MS.

Application
Selection Property
Validation Focus
In silico ADME modeling
Quantifiable lipophilicity and tPSA descriptors
Membrane permeability prediction review
Natural product SAR studies
Distinct acetylated iridoid scaffold
O-acetylation effect on bioactivity profiles
Antimicrobial screening
Iridoid scaffold with reported anti-MRSA context
Susceptibility testing in resistant strain panels
Phytochemical reference standard
Unique chromatographic retention behavior
Identity and purity verification by HPLC/LC-MS

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